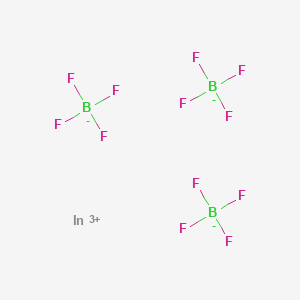

Indium(3+) tetrafluoroborate(1-)

Beschreibung

Eigenschaften

IUPAC Name |

indium(3+);tritetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BF4.In/c3*2-1(3,4)5;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMBULYIJOMTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B3F12In | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885400 | |

| Record name | Borate(1-), tetrafluoro-, indium(3+) (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27765-48-6 | |

| Record name | Borate(1-), tetrafluoro-, indium(3+) (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027765486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, indium(3+) (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, indium(3+) (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium(3+) tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Indium 3+ Tetrafluoroborate 1 and Its Derivatives

Preparative Strategies for Anhydrous Indium(3+) Tetrafluoroborate(1-)

The synthesis of anhydrous indium(3+) tetrafluoroborate(1-), In(BF₄)₃, presents a significant challenge due to the compound's hygroscopic nature and the propensity for hydrolysis. While direct, well-established protocols are not extensively documented in the literature, preparative strategies can be inferred from the synthesis of other anhydrous metal tetrafluoroborates and anhydrous indium halides.

A plausible approach involves the reaction of anhydrous indium(III) fluoride (B91410) (InF₃) with boron trifluoride (BF₃) in a strictly anhydrous, aprotic solvent. This method is analogous to the formation of other tetrafluoroborate (B81430) salts where a fluoride salt reacts with the Lewis acid BF₃. wikipedia.org The reaction would need to be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent any contact with moisture.

Another potential route could involve the reaction of anhydrous indium(III) chloride (InCl₃) with a tetrafluoroborate source, such as silver tetrafluoroborate (AgBF₄), in a suitable non-coordinating solvent. documentsdelivered.com The precipitation of silver chloride (AgCl) would drive the reaction to completion, leaving the desired anhydrous indium(3+) tetrafluoroborate(1-) in solution, from which it could be isolated.

A third strategy might adapt methods used for preparing other anhydrous metal salts. For instance, the direct reaction of elemental indium with a suitable oxidizing agent in the presence of a tetrafluoroborate source under anhydrous conditions could be explored. The synthesis of tris(arylthiolate)indium(III) complexes from elemental indium and aryl disulfides provides a precedent for the reactivity of elemental indium in forming In(III) compounds. nih.gov

Control over reaction conditions, particularly temperature and the exclusion of water, is paramount in all these potential strategies to obtain the pure anhydrous product.

Solvated and Adduct Formation Synthetic Routes

The synthesis of solvated forms and adducts of indium(3+) tetrafluoroborate(1-) is more commonly reported and offers a versatile route to handle this Lewis acidic species. These solvated complexes are often the direct products of synthesis in coordinating solvents or can be intentionally prepared by introducing specific ligands.

The reaction of indium(III) salts, such as indium(III) nitrate (B79036) or indium(III) chloride, with tetrafluoroboric acid (HBF₄) or its salts in a coordinating solvent like acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), or an ionic liquid can yield solvated indium tetrafluoroborate complexes. researchgate.netnih.gov For example, the use of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as a solvent has been shown to produce extended coordination networks of other metal tetrafluoroborates. nih.gov

Adducts of indium(3+) tetrafluoroborate(1-) can be synthesized by reacting the pre-formed or in-situ generated In(BF₄)₃ with a stoichiometric amount of a Lewis base. A wide range of donor ligands, including phosphines, amines, and sulfur-containing compounds, can form stable adducts with indium(III) centers. nih.govresearchgate.net For instance, the reaction of indium(III) halides with organophosphine oxides or sulfides leads to the formation of well-defined adducts, a principle that can be extended to indium(3+) tetrafluoroborate(1-). researchgate.net

The characterization of these solvated complexes and adducts is crucial and is typically achieved using techniques such as NMR spectroscopy and X-ray crystallography to determine the coordination environment of the indium center. nih.govresearchgate.net

Table 1: Examples of Ligands for Indium(III) Adduct Formation

| Ligand Type | Examples | Potential Adduct with In(BF₄)₃ |

| Phosphine Oxides | Triphenylphosphine oxide | In(OPPh₃)ₓ₃ |

| Sulfides | Dialkylsulfides, Triphenylphosphine sulfide (B99878) | In(SR₂)ₓ₃, In(SPPh₃)ₓ₃ |

| Nitrogen Donors | Pyridine, Bipyridine, Amines | In(py)ₓ₃, In(bipy)ₓ₃ |

Green Chemistry Approaches in the Synthesis of Indium(III) Fluoroborates

The principles of green chemistry are increasingly being applied to the synthesis of inorganic compounds to minimize environmental impact. For indium(III) fluoroborates, this involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. instras.commdpi.comrsc.org

One green approach is the use of water or ethanol (B145695) as a solvent, which are less toxic than traditional organic solvents. nih.govresearchgate.net While the synthesis of anhydrous In(BF₄)₃ in water is not feasible due to hydrolysis, the preparation of its solvated forms or related indium compounds in aqueous media under controlled pH could be a greener alternative.

Another avenue is the use of ionic liquids, such as [bmim][BF₄], which can act as both the solvent and the tetrafluoroborate source. nih.govacs.orgacs.org Ionic liquids are often considered "green" solvents due to their low vapor pressure, although their synthesis and toxicity must be carefully evaluated. The in-situ electrochemical generation of BF₃ from the BF₄⁻ anion in an ionic liquid offers a way to avoid handling gaseous BF₃. acs.org

The use of naturally derived reducing agents or templates, such as plant extracts or gums, has been reported for the green synthesis of indium oxide and indium tin oxide nanoparticles. researchgate.netresearchgate.netnanobioletters.com While not directly applicable to the synthesis of the fluoroborate salt, this demonstrates the potential for using biorenewable resources in indium chemistry.

Table 2: Green Chemistry Principles and Their Application to Indium(III) Fluoroborate Synthesis

| Green Chemistry Principle | Potential Application |

| Use of Safer Solvents | Employing water, ethanol, or ionic liquids in place of volatile organic compounds. nih.govnih.govresearchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Renewable Feedstocks | Exploring the use of bio-derived ligands or solvents. researchgate.netresearchgate.netnanobioletters.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. instras.com |

Methodological Innovations in Scale-Up and Purity Control for Research Applications

For research applications, the reliable synthesis of indium(3+) tetrafluoroborate(1-) in sufficient quantities and high purity is essential. Methodological innovations are focused on improving the scalability of synthetic procedures and implementing rigorous purification and analytical techniques.

The transition from laboratory-scale batch reactions to larger-scale synthesis requires careful consideration of heat and mass transfer. Flow chemistry offers a promising solution for the scale-up of reactions involving hazardous reagents or intermediates, providing better control over reaction parameters and improving safety and reproducibility. arkat-usa.org The synthesis of aryldiazonium tetrafluoroborates has been successfully demonstrated in a flow system, a strategy that could be adapted for the continuous production of indium(3+) tetrafluoroborate(1-). arkat-usa.org

Purity control is critical, especially for applications in catalysis or materials science. The primary impurities in In(BF₄)₃ preparations are likely to be water, starting materials, and byproducts from side reactions. Purification techniques may include recrystallization from appropriate anhydrous solvents, sublimation if the compound is sufficiently volatile, or washing with non-coordinating solvents to remove soluble impurities.

Advanced analytical methods are employed to verify the purity of the final product. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹¹B NMR can confirm the presence of the tetrafluoroborate anion and the absence of fluoride or borate (B1201080) impurities.

Infrared (IR) and Raman Spectroscopy: These techniques can identify the characteristic vibrational modes of the BF₄⁻ anion.

Elemental Analysis: Provides the empirical formula of the compound.

Thermogravimetric Analysis (TGA): Can determine the presence of coordinated solvent molecules and assess the thermal stability of the compound. nih.gov

Ensuring the absence of water is particularly crucial for the anhydrous form, often requiring handling and storage in a glovebox or desiccator.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Indium 3+ Tetrafluoroborate 1 Complexes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for investigating the speciation and dynamics of indium(3+) tetrafluoroborate(1-) complexes in solution. The primary nucleus of interest is ¹¹⁵In, a quadrupolar nucleus (spin 9/2), which provides direct insight into the electronic environment of the indium center. huji.ac.il However, the quadrupolar nature of ¹¹⁵In often leads to broad resonance signals, with the linewidth being highly sensitive to the symmetry of the coordination sphere. huji.ac.il

In solution, the chemical shift of the ¹¹⁵In nucleus is a critical parameter, offering information about the nature and number of ligands coordinated to the indium ion. For instance, in aqueous solutions containing chloride ions, a series of indium(III) chloride complexes, [InCln(H2O)6-n]3-n, can be identified and characterized by their distinct ¹¹⁵In NMR chemical shifts. kuleuven.be Similar principles apply to complexes involving the tetrafluoroborate (B81430) anion and other ligands, where changes in the coordination environment upon ligand exchange or reaction can be monitored.

Furthermore, ¹H and ¹⁹F NMR spectroscopy are invaluable for probing the organic ligands and the tetrafluoroborate counter-ion, respectively. ¹H NMR can provide detailed information on the structure and binding of organic ligands to the indium center. researchgate.net The chemical shifts and coupling constants of the ligand's protons can change significantly upon coordination, providing clues about the binding mode and the solution-state structure of the complex. researchgate.net ¹⁹F NMR is useful for studying the behavior of the [BF₄]⁻ anion, which is generally considered to be non-coordinating but can, under certain conditions, interact with the metal center.

Table 1: Selected NMR Active Nuclei for the Study of Indium(3+) Tetrafluoroborate(1-) Complexes

| Nucleus | Spin (I) | Natural Abundance (%) | Key Applications in Indium Complex Analysis |

| ¹¹⁵In | 9/2 | 95.7 | Direct probing of the indium metal center, determination of coordination number and symmetry. huji.ac.il |

| ¹H | 1/2 | 99.98 | Structural elucidation of organic ligands and their binding modes. researchgate.net |

| ¹⁹F | 1/2 | 100 | Monitoring the integrity and potential coordination of the tetrafluoroborate anion. |

| ¹¹B | 3/2 | 80.1 | Studying the boron environment within the tetrafluoroborate anion. |

| ¹³C | 1/2 | 1.1 | Characterization of the carbon backbone of organic ligands. researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Ligand Interaction Studies

In the context of indium(3+) tetrafluoroborate(1-) complexes, FT-IR and Raman spectra can be used to:

Identify the coordination of ligands: The vibrational frequencies of a ligand often shift upon coordination to the indium ion. For example, the stretching frequency of a carbonyl group in an organic ligand will typically decrease upon coordination to the electron-accepting indium center.

Characterize the tetrafluoroborate anion: The [BF₄]⁻ anion has characteristic vibrational modes. Changes in the symmetry of the anion, for instance, due to coordination to the metal, can lead to the appearance of new bands or splitting of existing bands in the spectra.

Probe the In-ligand bonds: In the low-frequency region of the spectra, vibrations corresponding to the In-O, In-N, and In-F stretching modes can often be observed. oatext.com These bands provide direct evidence for the formation of coordinate bonds.

The combination of FT-IR and Raman spectroscopy is particularly powerful, as some vibrational modes may be active in one technique but not the other due to selection rules. For instance, for a molecule with a center of inversion, Raman active modes are IR inactive, and vice versa.

Table 3: Typical Vibrational Frequencies for Functional Groups in Indium Complexes

| Functional Group / Bond | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C=O (carbonyl) | Stretching | 1650 - 1750 | FT-IR, Raman |

| N-H | Stretching | 3100 - 3500 | FT-IR, Raman |

| [BF₄]⁻ | Asymmetric Stretching | ~1000 - 1100 | FT-IR |

| In-O | Stretching | 400 - 500 | FT-IR, Raman oatext.com |

| In-N | Stretching | 200 - 400 | FT-IR, Raman |

Mass Spectrometry (MS) in Mechanistic and Ligand Exchange Investigations

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. In the study of indium(3+) tetrafluoroborate(1-) complexes, MS can provide valuable information about the composition of the complex and can be used to investigate reaction mechanisms and ligand exchange processes.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that are well-suited for the analysis of coordination complexes, as they can often transfer the intact complex into the gas phase. The resulting mass spectrum can confirm the molecular weight of the complex and provide evidence for the presence of different species in solution.

Furthermore, MS can be used to monitor the progress of a reaction in real-time, allowing for the identification of intermediates and the elucidation of reaction pathways. For example, in the synthesis of indium phosphide (B1233454) nanocrystals, mass spectrometry was used to decipher the reaction mechanisms at the molecular level. acs.org Tandem mass spectrometry (MS/MS) can be employed to fragment a selected ion, providing further structural information about the complex.

Advanced Electrochemical Characterization Techniques for Interface Studies

Advanced electrochemical techniques, such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), are powerful tools for investigating the redox properties of indium(3+) tetrafluoroborate(1-) complexes and for studying their behavior at electrode-electrolyte interfaces.

Cyclic voltammetry can be used to determine the reduction and oxidation potentials of the indium complex, providing insights into its electronic structure and its ability to participate in electron transfer reactions. The shape of the cyclic voltammogram can also provide information about the reversibility of the redox processes and the stability of the resulting species. The electrochemical behavior of indium complexes has been studied on various electrode materials, revealing quasi-reversible processes. researchgate.net

Electrochemical impedance spectroscopy is a sensitive technique for probing the properties of interfaces. By applying a small amplitude AC potential and measuring the current response over a range of frequencies, EIS can be used to model the interface as an equivalent electrical circuit. This allows for the determination of parameters such as charge transfer resistance and double-layer capacitance, which are important for understanding the kinetics of electrode processes and the formation of films or adlayers on the electrode surface.

Coordination Chemistry and Ligand Interactions of Indium 3+ Tetrafluoroborate 1

Lewis Acidity and Electrophilic Activation Mechanisms

The indium(III) cation (In³⁺) is characterized by a high charge density and an accessible empty 5p orbital, which makes it a strong Lewis acid. This inherent Lewis acidity is central to the chemical behavior of indium(3+) tetrafluoroborate(1-). The In³⁺ center readily accepts electron pairs from Lewis basic donor molecules, thereby activating them.

This electrophilic activation is a key mechanism in many chemical transformations catalyzed by indium compounds. The In(III) center can coordinate to substrates containing heteroatoms like oxygen, nitrogen, or sulfur, making the substrate more susceptible to nucleophilic attack. For instance, the coordination of a carbonyl oxygen to the indium center polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon. While specific studies detailing the electrophilic activation mechanisms of indium(3+) tetrafluoroborate(1-) are not abundant, the principle is well-established in the broader context of indium(III) chemistry. rsc.org The tetrafluoroborate (B81430) anion (BF₄⁻) is considered non-coordinating or weakly coordinating, which means it does not typically form strong covalent bonds with the indium center. This leaves the coordination sites on the indium ion available to interact with and activate substrate molecules. soton.ac.uk

The activation process can make the In(III) metal center more electrophilic, which in turn weakens the bonds within the coordinated ligand, facilitating subsequent reactions. researchgate.net This principle is harnessed in various synthetic applications where indium catalysts are employed.

Formation of Cationic Indium(III) Complexes with Diverse Ligand Systems

The strong Lewis acidic nature of the In³⁺ ion enables it to form stable coordination complexes with a wide variety of ligands. The larger ionic radius of In³⁺ (0.94 Å) compared to other trivalent metals contributes to kinetic instability in its coordination, which promotes a higher ligand exchange rate and increases the likelihood of forming crystalline complexes. rsc.org Indium(III) establishes strong coordination bonds with donor atoms such as oxygen, nitrogen, and sulfur. rsc.org

When indium(3+) tetrafluoroborate(1-) is dissolved in a solution containing appropriate ligands, the weakly coordinating tetrafluoroborate anions can be displaced, leading to the formation of cationic indium(III) complexes. The specific nature of the resulting complex depends on the ligand's denticity, steric hindrance, and the solvent used.

Examples of ligand systems that form complexes with indium(III) include:

Carboxylate Ligands: Indium-organic frameworks (In-MOFs) are often constructed using polycarboxylate linkers, demonstrating the strong affinity of In(III) for oxygen donors. rsc.org

Nitrogen-Donor Ligands: Ligands such as 2,2'-bipyridyl (bipy) and 1,10-phenanthroline (B135089) (phen) are known to form stable complexes with metal ions. Analogous lead(II) tetrafluoroborate complexes show coordination with these diimine ligands, suggesting similar complexes could be formed with indium(III). soton.ac.uk

Mixed-Donor Ligands: Heteroleptic (mixed-ligand) indium complexes have been synthesized using aminothiolate and N,O-β-heteroarylalkenol ligands, resulting in complexes with trigonal bipyramidal coordination geometry around the In(III) center. rsc.org The use of multidentate ligands like EDTA with indium precursors has also been explored to control reactivity. chemrxiv.org

Table 1: Representative Indium(III) Complexes with Various Ligands

| Ligand Type | Example Ligand | Resulting Complex Structure/Type | Reference |

|---|---|---|---|

| Carboxylate | Polycarboxylic acids | Indium-Metal Organic Frameworks (In-MOFs) | rsc.org |

| Aminothiolate | SC₂H₄N(Me)SC₂H₄ | Heteroleptic complex: [InSC₂H₄N(Me)SC₂H₄(C₈H₅F₃NO)] | rsc.org |

| Aminopolycarboxylate | EDTA | Octahedral complex: [In(EDTA)]⁻ | chemrxiv.org |

Anionic Ligand Exchange Dynamics and Equilibria

The tetrafluoroborate anion (BF₄⁻) is generally considered to be weakly coordinating. In the solid state, it may coordinate to the metal center, but in solution, it can be readily displaced by solvent molecules or other stronger Lewis bases (ligands). This dynamic equilibrium is a crucial aspect of the coordination chemistry of indium(3+) tetrafluoroborate(1-).

Studies on analogous Pb(II) tetrafluoroborate complexes have shown that while BF₄⁻ anions are coordinated in the solid state, they are displaced in coordinating solvents like acetonitrile (B52724) or water. soton.ac.uk The ¹⁹F NMR spectra of these complexes in solution show resonances consistent with free, uncoordinated tetrafluoroborate anions, indicating that the coordination observed in the crystal structure does not persist in solution. soton.ac.uk This suggests a rapid exchange equilibrium between coordinated and free anions.

L(n)In-F-BF₃ ⇌ L(n)In⁺ + BF₄⁻

This equilibrium is influenced by several factors:

The nature of the other ligands (L): Strongly donating ligands will favor the displacement of the tetrafluoroborate anion.

The solvent: Coordinating solvents can displace the BF₄⁻ anion and solvate the resulting cationic indium complex.

Concentration: The position of the equilibrium is dependent on the concentration of the complex and any competing ligands.

The larger ionic radius of In³⁺ facilitates a high ligand exchange rate, which is a key factor in the dynamic nature of these equilibria. rsc.org This lability is often exploited in catalysis, where the ready dissociation of the counter-anion frees up a coordination site for substrate binding.

Solvent Effects on Coordination Sphere and Reactivity

The choice of solvent plays a critical role in the coordination chemistry of indium(3+) tetrafluoroborate(1-), influencing both the structure of the coordination sphere and the compound's reactivity. Solvents can act as ligands, competing for coordination sites on the indium(III) center.

In strongly coordinating solvents like acetonitrile, dimethyl sulfoxide (B87167) (DMSO), or water, the solvent molecules can displace the tetrafluoroborate anions to form solvent-coordinated cationic indium species, such as [In(Solvent)ₓ]³⁺. soton.ac.ukumich.edu The extent of this solvation depends on the donor ability of the solvent and its concentration relative to other ligands present in the solution.

The effect of the solvent on reactivity is multifaceted:

Stabilization of Intermediates: Solvents can stabilize charged intermediates or transition states, thereby influencing the reaction pathway and rate.

Altering Ligand Exchange Rates: The coordination of solvent molecules can affect the rate at which other ligands associate with or dissociate from the indium center.

Solubility: The solubility of indium(3+) tetrafluoroborate(1-) and any reactants or ligands is solvent-dependent, which directly impacts reaction kinetics.

Mechanistic Investigations of Indium 3+ Tetrafluoroborate 1 in Catalytic Processes

Indium(III)-Mediated C-C Bond Formation Mechanisms

Indium(III) salts are well-established catalysts for the formation of carbon-carbon bonds, a cornerstone of organic synthesis. While specific mechanistic studies on indium(3+) tetrafluoroborate(1-) are not extensively documented, the mechanisms can be inferred from studies of similar indium(III) catalysts, such as indium(III) triflate (In(OTf)₃) and indium(III) halides (InX₃). These reactions typically proceed through the coordination of the indium(III) center to an electrophilic substrate, thereby activating it towards nucleophilic attack.

Friedel-Crafts Reactions: In Friedel-Crafts alkylations and acylations, the indium(III) catalyst activates the alkyl or acyl halide by coordinating to the halogen atom, which facilitates the generation of a carbocation or a highly electrophilic acylium ion intermediate. wikipedia.org For instance, the acylation of electron-rich aromatic compounds can be efficiently catalyzed by indium(III) triflate. mdpi.org The proposed mechanism involves the formation of a reactive cationic species from the interaction between the indium catalyst, the acyl donor, and sometimes an additive like lithium perchlorate (B79767). sciforum.net It is reasonable to assume that indium(3+) tetrafluoroborate(1-) would operate via a similar mechanism, where the tetrafluoroborate (B81430) anion's non-coordinating nature would promote the formation of the highly reactive electrophile.

Michael Additions: The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where indium(III) catalysts show significant utility. masterorganicchemistry.com The catalyst activates the Michael acceptor by coordinating to the carbonyl oxygen, which increases the electrophilicity of the β-carbon. This activation facilitates the attack of a wide range of soft nucleophiles. While direct studies with indium(3+) tetrafluoroborate(1-) are limited, indium(III) triflate has been shown to catalyze the retro-Michael addition in certain cases, highlighting the catalyst's role in influencing the equilibrium of the reaction. nih.gov

Aldol (B89426) Reactions: The Mukaiyama aldol reaction, which involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone, is effectively catalyzed by Lewis acids like indium(III) salts. nih.gov The indium(III) center coordinates to the carbonyl oxygen of the aldehyde or ketone, activating it for the nucleophilic attack by the silyl enol ether. msu.edu This reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, and the mechanism is believed to proceed through an open or chelated transition state, depending on the substrates and reaction conditions. researchgate.net

| Reaction Type | Role of Indium(III) Catalyst | Key Intermediates |

| Friedel-Crafts Acylation | Activation of acyl donor | Acylium ion |

| Michael Addition | Activation of α,β-unsaturated carbonyl | Enolate/Activated acceptor |

| Mukaiyama Aldol Reaction | Activation of carbonyl component | Oxocarbenium-like species |

Role of Indium(3+) Tetrafluoroborate(1-) in Heteroatom Functionalization

Indium(3+) tetrafluoroborate(1-) also plays a crucial role in the formation of carbon-heteroatom bonds. Its Lewis acidity is key to activating substrates for nucleophilic attack by heteroatom nucleophiles such as alcohols, amines, and thiols.

Glycosylation Reactions: The synthesis of glycosides, which involves the formation of a C-O bond between a glycosyl donor and an acceptor alcohol, is a prominent example of heteroatom functionalization catalyzed by indium(III) salts. Indium(III) triflate has been shown to be a highly efficient catalyst for glycosylation using glycosyl fluorides as donors. researchgate.netresearchgate.net The proposed mechanism involves the activation of the glycosyl fluoride (B91410) by the indium(III) catalyst, which facilitates the departure of the fluoride and the subsequent attack by the acceptor alcohol. researchgate.net Given the similar Lewis acidic nature, indium(3+) tetrafluoroborate(1-) is expected to promote glycosylation through a comparable mechanistic pathway.

Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction is a powerful method for the synthesis of nitrogen-containing six-membered rings. wikipedia.org This reaction can be catalyzed by Lewis acids, which activate the imine dienophile towards reaction with a diene. rsc.org The mechanism can be either a concerted [4+2] cycloaddition or a stepwise process involving a Mannich-type intermediate, often influenced by the strength of the Lewis acid. wikipedia.org Indium(III) catalysts can promote these reactions, and while specific studies with the tetrafluoroborate salt are not abundant, related systems show that the catalyst coordinates to the nitrogen of the imine, thereby lowering its LUMO and accelerating the reaction. researchgate.net

Deprotection of Functional Groups: Indium(III) triflate has been effectively used for the deprotection of acetals and ketals under neutral conditions. organic-chemistry.org The mechanism involves a transacetalization process with a scavenger like acetone, driven by the Lewis acidic activation of the protecting group by the indium catalyst. This highlights the utility of indium(III) salts in selectively cleaving C-O bonds, a key step in many synthetic sequences.

| Functionalization | Substrate Activation | Nucleophile |

| Glycosylation | Activation of glycosyl donor (e.g., glycosyl fluoride) | Alcohol |

| Aza-Diels-Alder | Activation of imine dienophile | Diene |

| Deprotection | Activation of acetal (B89532) or ketal | Scavenger (e.g., acetone) |

Enantioselective Catalysis with Chiral Indium(III) Complexes

The development of asymmetric catalytic systems is a major goal in modern organic synthesis. Chiral indium(III) complexes have emerged as effective catalysts for a variety of enantioselective transformations. These complexes are typically generated in situ by reacting an indium(III) salt, such as indium(III) chloride or triflate, with a chiral ligand. acs.orgnih.gov

Diels-Alder Reactions: A notable example is the use of a chiral (S)-BINOL-In(III) complex to catalyze the enantioselective Diels-Alder reaction between various dienes and dienophiles, achieving high yields and excellent enantioselectivities (up to 98% ee). acs.org The active catalyst is proposed to be a chiral BINOL-In-allyl complex, which acts as a potent chiral Lewis acid. finechem-mirea.ru Although this specific example uses InCl₃, the principle of generating a chiral Lewis acid by complexing a chiral ligand to an indium(III) center is broadly applicable. The use of indium(3+) tetrafluoroborate(1-) in such systems could potentially lead to highly active and selective catalysts due to the non-coordinating nature of the tetrafluoroborate anion, which would leave a vacant coordination site on the indium center for substrate binding.

The synthesis of chiral indium(III) complexes with other types of ligands, such as tridentate diaminophenols, has also been reported, providing a platform for the development of new asymmetric catalysts. nih.gov The design of these complexes aims to create a well-defined chiral environment around the metal center, which can effectively discriminate between the two prochiral faces of a substrate or two enantiomeric transition states.

Catalyst Recycling and Reusability Strategies in Academic Contexts

The cost and potential toxicity of metal catalysts make their recovery and reuse a critical aspect of sustainable chemistry. For homogeneous catalysts like indium(3+) tetrafluoroborate(1-), which are soluble in the reaction medium, separation from the product can be challenging. rsc.org Several strategies have been developed in academic research to address this issue.

Biphasic Catalysis: One approach is to use a biphasic solvent system, where the catalyst is soluble in one phase (e.g., an aqueous or ionic liquid phase) and the product is soluble in another (e.g., an organic phase). researchgate.net This allows for easy separation of the product by simple decantation, and the catalyst-containing phase can be reused for subsequent reactions. For instance, water-soluble indium(III) triflate can be recovered from the aqueous layer after reaction and reused. nih.gov

Immobilization on Solid Supports: Another strategy is to immobilize the indium catalyst onto a solid support, effectively converting a homogeneous catalyst into a heterogeneous one. nih.gov This can be achieved by grafting the catalyst onto materials like silica (B1680970) or polymers. The solid-supported catalyst can then be easily recovered by filtration. While this approach offers straightforward separation, it can sometimes lead to reduced catalytic activity or leaching of the metal from the support. nih.gov

Electrochemical Recovery: A more recent and innovative approach involves the electrochemical recovery of soluble catalysts. chemistryviews.org This method uses a redox-active electrode to adsorb the catalyst from the reaction mixture, which can then be released back into a fresh batch of reactants by changing the electrode potential. This technique offers a promising way to recycle homogeneous catalysts under mild conditions.

| Recycling Strategy | Principle | Advantages |

| Biphasic Catalysis | Catalyst confined to one liquid phase, product in another. | Simple separation, potential for high catalyst recovery. |

| Immobilization | Catalyst attached to a solid support. | Easy separation by filtration. |

| Electrochemical Recovery | Adsorption/desorption of catalyst on an electrode. | Mild conditions, potential for continuous operation. |

Reaction Kinetics and Thermodynamic Profiles of Indium(III)-Catalyzed Transformations

Understanding the kinetics and thermodynamics of a catalytic reaction is crucial for optimizing reaction conditions and elucidating the reaction mechanism. For indium(III)-catalyzed transformations, such studies can provide insights into the nature of the catalytically active species and the rate-determining step.

Kinetic Studies: Kinetic studies of indium(III)-catalyzed reactions often involve monitoring the reaction progress over time under varying concentrations of catalyst and substrates. For example, in the indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes, mechanistic studies, including computational DFT calculations, have been performed to understand the reaction pathway. nih.govacs.org These studies can help to determine the reaction order with respect to each component and calculate the activation parameters (enthalpy and entropy of activation).

Computational Studies: Density Functional Theory (DFT) calculations have become an invaluable tool for studying the mechanisms of indium(III)-catalyzed reactions. nih.gov These calculations can provide detailed information on the structures of intermediates and transition states, as well as their relative energies. For example, DFT studies on the indium(III)-catalyzed cycloisomerization of aryl 1,5-enynes have supported a two-step mechanism involving a nonclassical carbocation intermediate. acs.org Such computational insights complement experimental findings and provide a deeper understanding of the catalytic cycle.

Applications of Indium 3+ Tetrafluoroborate 1 in Advanced Organic and Inorganic Synthesis

Friedel-Crafts Type Reactions and Related Electrophilic Aromatic Substitutions

Indium(III) complexes, including indium(3+) tetrafluoroborate(1-), are increasingly utilized as catalysts in Friedel-Crafts reactions, which are fundamental for attaching substituents to aromatic rings. wikipedia.org These reactions proceed through electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile. youtube.comyoutube.com The catalytic role of the indium compound is to activate the electrophile, enhancing its reactivity towards the aromatic substrate. masterorganicchemistry.com

Indium(III) triflate, a related indium-based Lewis acid, has demonstrated high efficiency in the Friedel-Crafts acylation of electron-rich aromatics, even at low catalyst loadings of 0.5-1 mol%. mdpi.org The combination of an indium complex with lithium perchlorate (B79767) can create a potent system for the catalytic acylation of these aromatics. mdpi.org This suggests the potential for indium(3+) tetrafluoroborate(1-) to be similarly effective, as the choice of the anionic ligand can influence the catalyst's activity. mdpi.org

The general mechanism for Friedel-Crafts alkylation involves the formation of a carbocation, which then acts as the electrophile. youtube.com For acylation, an acylium ion is generated. youtube.com The stability and reactivity of these intermediates are crucial for the success of the reaction. While traditional catalysts like aluminum chloride are often used, they are required in stoichiometric amounts. mdpi.org In contrast, indium-based catalysts offer the advantage of being effective in catalytic quantities. mdpi.org

Intramolecular Friedel-Crafts reactions, which lead to the formation of cyclic compounds, are also an important application. These reactions are particularly useful for synthesizing 5- and 6-membered rings. masterorganicchemistry.com The efficiency of these intramolecular cyclizations can be influenced by the stability of the resulting ring system. masterorganicchemistry.com

Furthermore, three-component Friedel-Crafts transformations have been developed, showcasing the versatility of these reactions in building molecular complexity. nih.gov For instance, a metal-free, three-component approach has been reported for the synthesis of alkenyl and alkyl trifluoromethyl sulfides from arenes, an electrophilic trifluoromethylthiolating reagent, and alkynes or alkenes. nih.gov

Below is a table summarizing the types of Friedel-Crafts reactions where indium-based catalysts have shown promise:

| Reaction Type | Substrates | Key Features | Catalyst System Example |

| Intermolecular Acylation | Electron-rich aromatics, Acetic anhydride | Low catalyst loading, Room temperature reaction possible | Indium(III) triflate (1 mol%) with lithium perchlorate mdpi.org |

| Intermolecular Alkylation | Benzene, Alkyl halides | Formation of alkylated aromatic compounds | Traditional: AlCl₃; Indium-based catalysts offer catalytic alternative wikipedia.orgyoutube.com |

| Intramolecular Alkylation/Acylation | Phenyl-substituted alkanols/acyl chlorides | Formation of 5- and 6-membered rings | Acid catalysts like phosphoric acid; Indium catalysts are potential alternatives masterorganicchemistry.com |

| Three-Component Reactions | Arenes, Alkynes/Alkenes, Electrophiles | High regio- and stereocontrol, mild conditions | HFIP-mediated (Indium catalysts can be explored for similar transformations) nih.gov |

Regioselective and Stereoselective Transformations

Indium(III) catalysts are valuable tools for achieving high levels of regioselectivity and stereoselectivity in organic synthesis. Regioselectivity refers to the preferential reaction at one site over another, while stereoselectivity involves the preferential formation of one stereoisomer over others.

Indium(III) trifluoromethanesulfonate (B1224126) has proven to be an excellent catalyst for the highly regioselective intra- and intermolecular addition of thiols to non-activated olefins. nih.gov This catalyst can also be recycled and reused without a significant loss of activity, highlighting its practical utility. nih.gov The ability to control the regioselectivity in such additions is crucial for the synthesis of complex sulfur-containing molecules.

In the realm of stereoselective synthesis, which is critical for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry, indium-based catalysts have also made significant contributions. youtube.com For example, the asymmetric alkynylation of both aromatic and aliphatic aldehydes can be achieved with high enantioselectivity (83 to >99% ee) using catalytic amounts of an In(III)/BINOL complex. researchgate.net The success of this transformation is attributed to the "bifunctional character" of the indium(III) catalyst, which allows for the dual activation of both substrates. researchgate.net

Furthermore, the stereoselective alkylation of aldehydes using benzodithiolylium tetrafluoroborate (B81430) has been demonstrated as a straightforward method to access key compounds for various applications. researchgate.net This highlights the potential of using tetrafluoroborate salts in stereoselective transformations.

The following table provides examples of regioselective and stereoselective reactions catalyzed by indium(III) compounds:

| Reaction Type | Substrates | Product Type | Selectivity | Catalyst System Example |

| Hydrothiolation of Olefins | Non-activated olefins, Thiols | Thioethers | High Regioselectivity nih.gov | Indium(III) trifluoromethanesulfonate nih.gov |

| Asymmetric Alkynylation | Aldehydes, Alkynes | Chiral Propargyl Alcohols | High Enantioselectivity (83 to >99% ee) researchgate.net | In(III)/BINOL complex researchgate.net |

| Aldehyde Alkylation | Aldehydes, Benzodithiolylium tetrafluoroborate | Chiral Aldehyde Derivatives | High Stereoselectivity researchgate.net | Organocatalyst with benzodithiolylium tetrafluoroborate researchgate.net |

Polymerization Catalysis and Materials Science Precursor Roles

Indium(3+) tetrafluoroborate(1-) and related indium compounds are finding increasing use in the fields of polymerization catalysis and materials science. In polymerization, these compounds can act as cocatalysts, influencing the activity of the primary catalyst and the properties of the resulting polymer. mdpi.com

Organoborate cocatalysts, including those with tetrafluoroborate anions, are known to interact with activated metal centers to form active sites for olefin polymerization. mdpi.com These systems often exhibit high catalytic activity under mild reaction conditions. mdpi.com The solubility of the cocatalyst can significantly impact the polymerization process. For instance, modifying the structure of borate (B1201080) cocatalysts to enhance their solubility in non-polar solvents like toluene (B28343) and methylcyclohexane (B89554) has been a key area of research. nsf.gov

In the context of materials science, indium compounds serve as precursors for the synthesis of various functional materials. For example, indium tin oxide (ITO), a transparent conducting oxide, can be prepared using a polymer colloidal crystal template with indium and tin precursors. researchgate.net The resulting macroporous ITO can exhibit desirable electrical properties. researchgate.net

Furthermore, indium precursors are utilized in the synthesis of InP quantum dots (QDs). The reactivity of the indium precursor, which can be modified by the choice of ligands, plays a crucial role in controlling the nucleation and growth of the QDs, ultimately determining their size and properties. chemrxiv.org The use of chelating agents like EDTA with indium precursors can influence the initial growth rate and final size of the InP nanocrystals. chemrxiv.org

The table below summarizes the roles of indium compounds in polymerization and materials science:

| Application Area | Role of Indium Compound | Example System | Key Findings |

| Olefin Polymerization | Cocatalyst | Zirconocene catalyst with a borate cocatalyst northwestern.edu | The nature of the borate anion influences catalyst stability and polymerization activity. northwestern.edu |

| Polymerization of Ethylene and 1-Octene | Cocatalyst | Zirconium and hafnium complexes with a borate cocatalyst mdpi.com | The catalytic system maintains good activity, comparable to traditional cocatalysts like MMAO. mdpi.com |

| Synthesis of Indium Tin Oxide (ITO) | Precursor | Indium and tin precursors with a PMMA template researchgate.net | Formation of highly ordered macroporous ITO with good electrical conductivity. researchgate.net |

| Synthesis of InP Quantum Dots | Precursor | Indium halide with aminophosphine (B1255530) and EDTA chemrxiv.org | The indium precursor's reactivity, modulated by EDTA, controls the size of the resulting QDs. chemrxiv.org |

Tandem Reactions and Cascade Processes Utilizing Indium(III) Catalysis

Indium(III) catalysts, including salts like indium(3+) tetrafluoroborate(1-), are highly effective in promoting tandem reactions and cascade processes. These reactions, where multiple bond-forming events occur in a single pot, are highly atom-economical and efficient for the synthesis of complex molecules from simple starting materials.

Indium(III) chloride has been shown to be a highly effective catalyst for the three-component coupling of aldehydes, alkynes, and amines (A³-coupling) to produce propargylamines. acs.org This reaction proceeds via C-H activation and can be applied to a wide range of substrates, often affording nearly quantitative yields without the need for a cocatalyst. acs.org

Furthermore, indium(III)-catalyzed multicomponent reactions (MCRs) have been extensively developed for the synthesis of diverse heterocyclic compounds. uc.ptrsc.org For example, a solvent-free, one-pot [2 + 2 + 1 + 1]-annulation reaction catalyzed by In(III) has been used to construct highly fused polycyclic pyridines. rsc.org These MCRs often involve a cascade of reactions, such as Knoevenagel condensation followed by a Michael addition. uc.pt

Indium(III) chloride has also been employed in the one-pot multicomponent synthesis of 2,3-dihydroquinazoline-4(1H)-ones from isatoic anhydride, an ammonium (B1175870) salt, and various aldehydes. eurekaselect.com This method is advantageous due to its high yields and the use of a green solvent. eurekaselect.com

The versatility of indium(III) catalysts in tandem and cascade reactions is further demonstrated by their use in the synthesis of various other heterocyclic systems, including dihydro-7-azaindoles and 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. uc.pt In many of these transformations, the indium catalyst plays a dual role, activating different components of the reaction in a sequential manner. uc.pt

The following table provides examples of tandem and cascade reactions catalyzed by indium(III) compounds:

| Reaction Type | Starting Materials | Product | Key Features | Catalyst System Example |

| A³-Coupling | Aldehydes, Alkynes, Amines | Propargylamines | High yields, C-H activation, no cocatalyst required acs.org | Indium(III) chloride acs.org |

| [2 + 2 + 1 + 1]-Annulation | Multiple components | Fused polycyclic pyridines | Solvent-free, one-pot, green synthesis rsc.org | In(III) catalyst rsc.org |

| Synthesis of Dihydroquinazolinones | Isatoic anhydride, Ammonium salt, Aldehydes | 2,3-Dihydroquinazoline-4(1H)-ones | One-pot, high yields, green solvent eurekaselect.com | Indium(III) chloride eurekaselect.com |

| Knoevenagel-Michael Cascade | Aldehyde, Active methylene (B1212753) compound, Michael acceptor | Substituted heterocyclic compounds | Multicomponent reaction leading to complex structures uc.pt | Indium(III) chloride uc.pt |

Electrochemical Behavior and Applications of Indium 3+ Tetrafluoroborate 1 in Non Aqueous Systems

Redox Chemistry of Indium(III) Species in Electrochemical Environments

The redox chemistry of indium(III) in non-aqueous electrochemical environments is characterized by multi-step reduction processes. Unlike in aqueous solutions where the electrochemistry can be complicated by hydrolysis and hydrogen evolution, non-aqueous systems allow for a clearer investigation of the fundamental electron transfer steps.

Research has shown that the electrochemical reduction of In(III) species in various non-aqueous electrolytes does not typically proceed directly to metallic indium (In(0)). Instead, it often involves a stable or quasi-stable indium(I) intermediate. semanticscholar.orgresearchgate.net This two-step mechanism can be represented as:

In³⁺ + 2e⁻ ⇌ In⁺

In⁺ + e⁻ ⇌ In⁰

The stability and lifetime of the In(I) species are highly dependent on the solvent, the supporting electrolyte, and the temperature. researchgate.net In some systems, the In(I) intermediate is unstable and can undergo a disproportionation reaction, where it reacts with itself to form the more stable In(III) and In(0) states: semanticscholar.orgresearchgate.net

3In⁺ ⇌ 2In⁰ + In³⁺

This disproportionation can lead to the formation of indium nanoparticles within the electrolyte bulk. semanticscholar.org Studies utilizing techniques such as cyclic voltammetry, rotating ring-disk electrodes, and quartz crystal microbalances have been instrumental in elucidating these complex reaction pathways in solvents like dimethyl sulfoxide (B87167) (DMSO), 1,2-dimethoxyethane (B42094) (DME), and various ionic liquids. semanticscholar.orgresearchgate.net The presence of the tetrafluoroborate (B81430) anion can influence the coordination sphere of the indium ion, thereby affecting the potentials and kinetics of these redox transformations.

Indium Deposition Studies and Electroplating Research

The electrodeposition of indium from non-aqueous electrolytes is an area of significant research, driven by the need for high-purity indium films and coatings in the electronics industry, particularly for applications like semiconductors and solar cells. Using non-aqueous electrolytes, such as those containing indium(3+) tetrafluoroborate(1-), can circumvent issues like hydrogen embrittlement and low current efficiencies associated with aqueous electrodeposition. researchgate.net

Studies have explored indium deposition from a variety of non-aqueous systems, including ionic liquids. For instance, the electrochemistry of indium has been investigated in an electrolyte composed of indium trichloride (B1173362) (InCl₃) mixed with 1-ethyl-3-methylimidazolium (B1214524) chloride and tetrafluoroborate. researchgate.net The use of ionic liquids as the electrolyte is advantageous due to their low vapor pressure, good thermal stability, and wide electrochemical window. researchgate.net

The morphology of the deposited indium is highly sensitive to the deposition conditions, such as the electrolyte composition, temperature, and applied potential or current density. Research has demonstrated the ability to produce different structures:

Rough, continuous films: Observed in depositions from DME-based electrolytes at room temperature. semanticscholar.orgrsc.org

Spherical structures: Formed when electrodeposition is carried out in polyethylene (B3416737) glycol (PEG400) at elevated temperatures (160 °C), often above the melting point of indium. semanticscholar.orgrsc.org

Nanocrystalline deposits: Achieved in certain ionic liquid systems, highlighting the role of the electrolyte in controlling the microstructure of the electroplated metal. researchgate.net

| Electrolyte System | Substrate | Key Findings & Deposit Morphology |

| InCl₃/1-ethyl-3-methylimidazolium chloride/tetrafluoroborate | Glassy Carbon, W, Ni | Complex electrochemical behavior involving In(I) intermediates. researchgate.net |

| 0.4 M In(Tf₂N)₃ + 0.4 M InCl₃ in 1,2-dimethoxyethane (DME) | Platinum | Rough, continuous indium films deposited at room temperature. semanticscholar.orgrsc.org |

| 0.4 M In(Tf₂N)₃ + 0.4 M InCl₃ in Polyethylene Glycol (PEG400) | Platinum | Spherical indium droplets formed at 160 °C. semanticscholar.orgrsc.org |

| 0.1 M InCl₃ in [Py₁,₄]TFSI | Gold | Formation of nanocrystalline indium and Au-In alloys. researchgate.net |

Use as an Electrolyte Component in Research Batteries and Ionic Liquids

Tetrafluoroborate-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), have been extensively studied as potential electrolytes for next-generation energy storage devices, including lithium-ion batteries. researchgate.net These ionic liquids can function as the solvent and supporting electrolyte, offering a safer alternative to the volatile and flammable organic solvents currently used in commercial batteries. researchgate.net

The key advantages of using ionic liquids like [BMIM][BF₄] in electrochemical devices include:

High Thermal Stability: They can operate over a wider temperature range without significant degradation. researchgate.net

Good Ionic Conductivity: They provide a suitable medium for ion transport between the battery's electrodes. researchgate.net

Wide Electrochemical Window: They are stable against oxidation and reduction over a broad range of potentials, which is crucial for high-voltage battery applications. researchgate.net

Research has focused on incorporating these ionic liquids into gel polymer electrolytes (GPEs). In these systems, the ionic liquid is trapped within a polymer matrix, such as poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP). This approach combines the safety and stability of a solid-state electrolyte with the high ionic conductivity of a liquid. Studies on PVDF-HFP with [BMIM][BF₄] have shown that the ionic liquid enhances ionic conductivity by reducing the crystallinity of the polymer and serving as a source of mobile ions. researchgate.net Such electrolytes have demonstrated good electrochemical stability, making them promising for practical applications. researchgate.net

| Ionic Liquid / Electrolyte System | Application | Key Properties & Performance |

| 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) | Lithium-ion battery research | Room temperature conductivity of ~3 mS cm⁻¹, electrochemical stability of ~4.0 V. researchgate.net |

| [BMIM][BF₄] in PVDF-HFP Polymer | Gel Polymer Electrolyte (GPE) | High thermal stability (up to 300 °C), enhanced ionic conductivity, electrochemical stability of 4.2 V. researchgate.net |

| Lithium difluoro(oxalate)borate (LiDFOB) | Additive in Li-ion batteries | Suppresses electrolyte decomposition and stabilizes electrode surfaces in high-voltage batteries. rsc.org |

Electrocatalytic Applications

While direct electrocatalytic applications specifically documenting the use of Indium(3+) tetrafluoroborate(1-) as the primary catalyst are not widely reported, the broader field of indium-based electrocatalysis is an active area of research. Indium compounds, in general, are recognized as effective electrocatalysts for the reduction of carbon dioxide (CO₂). researchgate.netnih.govrsc.org This process is of great interest for converting a greenhouse gas into valuable chemicals and fuels, such as formate (B1220265) (formic acid) and carbon monoxide (CO). nih.govdtu.dk

In these studies, various indium-based materials, including indium oxides, indium sulfides, and bimetallic alloys, have shown high selectivity and efficiency for CO₂ reduction. nih.govdtu.dk

Indium-based catalysts are known to favor the production of formate with high Faradaic efficiencies. rsc.orgnih.gov

The catalytic activity is often attributed to the ability of the indium surface to stabilize key reaction intermediates, such as *OCHO, which leads to the formation of formate. rsc.org

The composition and structure of the catalyst, such as using zinc-stabilized indium sulfide (B99878) or creating porous indium structures, can significantly enhance the reaction rate and stability. nih.gov

Indium(3+) tetrafluoroborate(1-) can serve as a soluble, non-coordinating precursor for the in-situ or ex-situ preparation of these catalytically active indium materials on electrode surfaces. The electrochemical reduction of the dissolved In(III) ions from a tetrafluoroborate-containing electrolyte onto a conductive support is a common method to generate the active catalyst layer for CO₂ reduction studies. Therefore, while not the catalyst itself, indium(3+) tetrafluoroborate(1-) is a relevant and enabling compound in the research and development of indium-based electrocatalysts.

Theoretical and Computational Studies on Indium 3+ Tetrafluoroborate 1 Complexes

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. researchgate.net This approach is particularly well-suited for investigating metal complexes, including those of Indium(III).

DFT calculations are instrumental in elucidating the electronic structure of Indium(III) complexes. For a hypothetical In(BF₄)₃ molecule, DFT could be used to calculate its optimized geometry, bond lengths, and bond angles. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the compound's reactivity. The LUMO is often centered on the indium atom, highlighting its character as a Lewis acid, capable of accepting electron density. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitability.

Electron density localization analyses can reveal the nature of the bonding between the indium center and its ligands. For instance, in a study of a mixed-ligand Indium(III) complex, DFT calculations showed that the HOMO was concentrated on the aminothiolate moiety, while the LUMO was predominantly located on the N,O-β-heteroarylalkenolate ligand. rsc.org Such analyses for Indium(3+) tetrafluoroborate(1-) would clarify the ionic versus covalent character of the Indium-Fluorine interactions within the complex.

Reactivity prediction is another major application of DFT. By calculating the electrostatic potential map, one can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic or electrophilic attack. For an Indium(III) catalyst, this can help understand how it interacts with substrates. For example, DFT calculations on porous indium catalysts for CO₂ reduction have shown that indium surfaces preferentially stabilize the *OCHO intermediate, which is crucial for the formation of formate (B1220265), over intermediates required for other reaction pathways. rsc.org

Table 1: Typical Parameters for DFT Calculations on Indium(III) Compounds

| Parameter | Common Choice/Method | Purpose |

|---|---|---|

| Functional | B3LYP, PBE0, M06 | Approximates the exchange-correlation energy, a key component of the total energy. |

| Basis Set (Light Atoms) | 6-31G(d,p), cc-pVTZ | Describes the atomic orbitals of elements like F, B, C, H. |

| Basis Set (Indium) | LanL2DZ, Stuttgart/Dresden ECPs | Uses effective core potentials (ECPs) to account for relativistic effects in heavy elements like Indium. |

| Solvation Model | PCM, SMD | Accounts for the influence of a solvent on the electronic structure and geometry. |

This table represents common choices found in the literature for computational studies on indium-containing complexes. rsc.orgmdpi.com

Molecular Dynamics (MD) Simulations of Indium(III) Solvation and Ligand Exchange

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tue.nl This technique is invaluable for understanding the behavior of ions in solution, including solvation structures and the dynamics of ligand exchange. For Indium(3+) tetrafluoroborate(1-), MD simulations would model the interactions between the In³⁺ and [BF₄]⁻ ions and the surrounding solvent molecules.

An MD simulation can reveal the detailed structure of the solvation shells around the In³⁺ ion. Key properties derived from these simulations include the radial distribution function (RDF) and the coordination number (CN). The RDF for the In-O distance (in an aqueous solution) would show distinct peaks corresponding to the first and second solvation shells, providing the average distances at which water molecules are organized around the central indium ion. The integration of the first peak of the RDF yields the coordination number, which is the average number of solvent molecules in the first solvation shell. For instance, an ab initio QM/MM MD simulation of the aqueous scandium(III) ion, a comparable trivalent cation, proposed a primary hydration shell with seven water molecules. nih.gov The study identified mean Sc(III)-O bond lengths of 2.14 Å for six of the water molecules and 2.26 Å for the seventh. nih.gov

MD simulations are also crucial for studying the dynamics of the system. A key dynamic property is the mean residence time (MRT) of solvent molecules in the first solvation shell. The MRT indicates how quickly coordinated solvent molecules are exchanged with those from the bulk solvent. This provides insight into the lability of the solvated ion, a critical factor in its reactivity and catalytic activity. For the hydrated Sc(III) ion, the mean residence time for water molecules in the second hydration shell was calculated to be 7.3 ps. nih.gov Similar simulations for In³⁺ would quantify the strength of its interaction with solvent molecules.

Table 2: Hydration Properties of Scandium(III) Ion from QM/MM MD Simulations

| Property | Value | Description |

|---|---|---|

| Coordination Number | 7 | Number of water molecules in the first hydration shell. nih.gov |

| Mean Sc(III)-O Distance | 2.14 Å (x6), 2.26 Å (x1) | Average distance between the Scandium ion and the oxygen of first-shell water molecules. nih.gov |

| Sc(III)-O Stretching Frequency | 432 cm⁻¹ | Vibrational frequency corresponding to the Sc-O bond stretch. nih.gov |

| Ligand Residence Time (2nd Shell) | 7.3 ps | Average time a water molecule spends in the second hydration shell before exchanging. nih.gov |

These data for Sc(III), a trivalent cation, serve as a reference for what could be expected from similar studies on In(III).

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical calculations, primarily using DFT, are essential for mapping out the detailed mechanisms of chemical reactions, including those catalyzed by Indium(III) compounds. While specific reaction pathways involving Indium(3+) tetrafluoroborate(1-) are not readily found in the literature, the principles are well-established from studies of other Indium(III) catalysts like Indium(III) triflate. researchgate.netorganic-chemistry.org

This type of analysis involves identifying all relevant stationary points on the potential energy surface of a reaction, which include reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the lowest energy path from a reactant or intermediate to the next species in the reaction sequence. Locating the precise geometry and energy of the TS is crucial for calculating the activation energy, which determines the reaction rate.

For a reaction catalyzed by In(BF₄)₃, the first step would likely involve the coordination of a substrate to the Lewis acidic In³⁺ center. Computational chemists would then model the subsequent steps, calculating the structures and energies of all intermediates and transition states. By comparing the activation energies of different possible pathways, they can determine the most favorable reaction mechanism. This can explain the observed stereoselectivity or regioselectivity of a reaction. Mechanistic investigations into carbamate (B1207046) synthesis using an indium triflate catalyst suggest the reaction proceeds through the activation of urea (B33335) by coordination to the indium center, followed by a nucleophilic attack. nih.gov

These computational studies provide a molecular-level understanding that is often inaccessible through experimental means alone, offering a powerful complement to laboratory research.

Computational Design of Novel Indium(III) Catalysts

The principles of computational chemistry are increasingly being applied to the in silico design of new and improved catalysts. researchgate.net This approach uses theoretical calculations to predict the performance of potential catalysts before they are synthesized, saving significant time and resources. The design of novel catalysts based on Indium(III) tetrafluoroborate(1-) would leverage these computational strategies.

The process often begins with identifying a "descriptor," a calculable property that correlates with catalytic activity or selectivity. For a Lewis acid catalyst like In(BF₄)₃, a good descriptor might be the calculated Lewis acidity, the energy of the LUMO, or the binding energy of a substrate to the indium center. Researchers can then create a library of virtual candidate catalysts by, for example, modifying the ligands around the indium center and calculating the descriptor for each one. This allows for high-throughput screening to identify the most promising candidates for experimental validation.

Computational studies can also explain how modifying a catalyst improves its performance. For example, in the electroreduction of CO₂, DFT calculations revealed that indium surfaces are inherently selective for producing formate. rsc.org This fundamental understanding allows researchers to design structured indium catalysts, like the 3D hierarchical porous indium catalyst, that maximize this intrinsic selectivity and achieve high efficiency and stability. rsc.org

The choice of the counter-ion is also critical. The tetrafluoroborate (B81430) anion, [BF₄]⁻, is known to be weakly coordinating. Computationally, one could compare the catalytic activity of In(BF₄)₃ with that of indium halides (e.g., InCl₃). The more strongly coordinating chloride ions might compete with the substrate for binding to the In³⁺ center, potentially reducing catalytic efficiency. DFT calculations of substrate binding energies and reaction barriers for different indium salts could quantify this effect and guide the selection of the optimal catalyst for a specific application.

Table 3: Examples of Reactions Catalyzed by Indium(III) Compounds

| Indium Catalyst | Reaction Type | Reference |

|---|---|---|

| Indium(III) Triflate | Deprotection of Acetals/Ketals | organic-chemistry.org |

| Indium(III) Triflate | Synthesis of Carbamates and Ureas | nih.gov |

| In/SiO₂ Composite | A³-Coupling Reaction | |

| Porous Indium | Electrochemical CO₂ Reduction | rsc.org |

Emerging Research Frontiers and Future Directions for Indium 3+ Tetrafluoroborate 1

Integration in Flow Chemistry and Microreactor Technologies

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering superior control, efficiency, and safety. Microreactors, with their high surface-area-to-volume ratio, enable rapid heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. chimia.chnih.gov This level of control is particularly advantageous for highly exothermic or fast reactions, often leading to increased yields and selectivities. chimia.ch

While specific studies detailing the use of Indium(3+) tetrafluoroborate(1-) in flow systems are emerging, the broader field provides a strong precedent for its potential. For instance, the synthesis of various tetrafluoroborate (B81430) salts, such as pyrylium (B1242799) and 1,3-dialkylimidazolium tetrafluoroborates, has been successfully adapted to continuous-flow conditions. tue.nlresearchgate.net One notable example is the flow synthesis of 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate, where reaction times were slashed from over an hour in batch to just three to five minutes in a flow reactor, achieving high yields. tue.nl Another relevant process is the Fischer indole (B1671886) synthesis, which has been performed in flow using the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([EMIM][BF4]) as a recyclable solvent. uc.pt

These examples demonstrate the compatibility of the tetrafluoroborate anion and related syntheses with flow chemistry principles. The integration of Indium(3+) tetrafluoroborate(1-) into microreactor systems is a promising future direction, expected to enhance its catalytic efficiency, enable the use of unstable intermediates, and facilitate safer, scalable production of fine chemicals.

Table 1: Comparison of Batch vs. Flow Synthesis for Tetrafluoroborate Compounds

| Compound | Synthesis Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2,4,6-triphenylpyrylium tetrafluoroborate | Batch | > 1 hour | - | tue.nl |

| 2,4,6-triphenylpyrylium tetrafluoroborate | Flow | 3 - 5 minutes | 74% | tue.nl |

Development of Heterogeneous Indium(III) Catalysts

Homogeneous catalysts like Indium(3+) tetrafluoroborate(1-) offer high activity and selectivity, but their separation from the product stream can be challenging and costly. Developing heterogeneous versions of these catalysts—where the catalytic species is immobilized on a solid support—is a key goal for creating more sustainable and industrially viable processes.

One of the most promising strategies is the incorporation of indium(III) into Metal-Organic Frameworks (MOFs). rsc.org MOFs are highly porous, crystalline materials consisting of metal nodes linked by organic ligands, offering a high density of accessible, well-defined active sites. researchgate.netresearchgate.net Indium(III) is an excellent candidate for MOF synthesis due to its low toxicity, the kinetic lability afforded by its large ionic radius (0.94 Å), and its ability to form stable structures. rsc.org Various In(III) salts can serve as precursors for these materials, which have shown catalytic activity in reactions like the acetalization of aldehydes. researchgate.net For example, the hydrothermally synthesized MIL-96(In) features a 3D framework with trinuclear indium clusters. osti.gov

Another approach involves supporting indium on materials like carbon. A simple, scalable method has been developed to produce heterogeneous indium nanoparticles on a carbon support (In/C) from indium trichloride (B1173362) (InCl3). nih.gov These supported catalysts have demonstrated high efficiency and stability in the electrochemical reduction of CO2 to formate (B1220265). nih.gov Furthermore, research into multifunctional heterogeneous catalysts has highlighted the role of the tetrafluoroborate anion in bonding active species within mesoporous silica (B1680970) supports, suggesting a direct route for the heterogenization of Indium(3+) tetrafluoroborate(1-). researchgate.net

Future research will likely focus on using Indium(3+) tetrafluoroborate(1-) as a direct precursor to create novel heterogeneous catalysts, including advanced In-MOFs and supported indium nanoparticles, tailored for specific organic transformations.

Sustainable Chemistry Perspectives in Indium(III) Research

The principles of green chemistry—which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are central to modern chemical research. Indium(III) catalysis, including reactions employing Indium(3+) tetrafluoroborate(1-), aligns well with these principles. iupac.orgrsc.org

A key advantage of indium catalysts is their high efficiency, which allows for very low catalyst loadings (s/c ratios of 1,000 to 10,000), minimizing waste and cost. iupac.orgresearchgate.net This has been demonstrated in industrially important reactions like Friedel-Crafts alkylations and acylations for the synthesis of vitamin intermediates, where indium catalysts provide excellent yields (>95%) and high selectivity. iupac.orgresearchgate.net

Furthermore, indium(III) catalysts can enable solvent-free reactions, a significant step towards greener processes. An example is the one-pot, solvent-free multicomponent annulation reaction to construct highly functionalized pyridines, which also serve as fluorescent chemosensors. rsc.org The ability of many indium-mediated reactions to proceed in water, a benign and abundant solvent, further enhances their environmental credentials. benthamscience.com

The development of reusable heterogeneous indium catalysts, as discussed previously, is another critical aspect of sustainable chemistry. researchgate.net By immobilizing the catalyst, product separation is simplified, and the catalyst can be recovered and reused for multiple cycles, as demonstrated with recyclable In-MOF catalysts. researchgate.net

Table 2: Green Chemistry Attributes of Indium(III)-Catalyzed Reactions

| Reaction Type | Catalyst | Key Sustainable Feature(s) | Reference(s) |

|---|---|---|---|

| Friedel-Crafts Alkylation | Indium Salts | High selectivity, low catalyst loading (s/c up to 10,000) | iupac.orgresearchgate.net |

| Fused Pyridine Synthesis | In(III) | Solvent-free, one-pot multicomponent reaction | rsc.org |

| Various Organic Transformations | Indium Metal | Reactions proceed in water | benthamscience.com |

Advanced Spectroscopic Probes for In-Situ Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing catalytic processes and designing more efficient catalysts. Advanced spectroscopic techniques that allow for the observation of reactions as they occur (in-situ) are invaluable tools for elucidating the roles of catalysts, intermediates, and reaction conditions.

For reactions involving Indium(3+) tetrafluoroborate(1-), a powerful combination of spectroscopic methods can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly well-suited for studying this compound. The presence of magnetically active nuclei in the tetrafluoroborate anion (¹¹B and ¹⁹F) allows for direct probing of the anion's environment and its potential interactions during the catalytic cycle. rsc.orgescholarship.org For example, ¹¹B and ¹⁹F NMR can reveal changes in the coordination sphere and the presence of hydrolysis species like BF₃OH⁻. escholarship.org ¹H and ¹³C NMR are used to monitor the conversion of reactants to products and can help identify key intermediates. rsc.orgresearchgate.net

In addition to NMR, vibrational spectroscopies like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful in-situ probes. youtube.comrsc.org These techniques can identify surface-adsorbed species, reaction intermediates, and changes to the catalyst structure under actual reaction conditions. For instance, in-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) can distinguish between active surface species and spectator species, providing critical insights into the reaction pathway on heterogeneous catalysts. youtube.com The future of this field lies in combining these in-situ spectroscopic techniques with kinetic studies to build comprehensive models of reaction mechanisms catalyzed by Indium(3+) tetrafluoroborate(1-).

Interdisciplinary Research with Materials Science and Nanotechnology